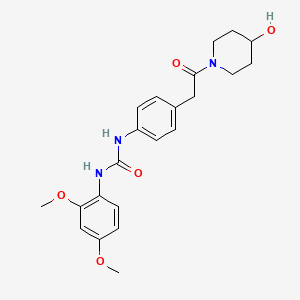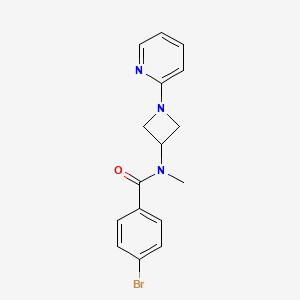
1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, also known as DPU-4, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential pharmacological properties.
Scientific Research Applications
Metabolic Pathways and Inhibitory Effects
- In vitro and in vivo Metabolism of Soluble Epoxide Hydrolase Inhibitors : A study on a related compound, TPPU, a potent soluble epoxide hydrolase (sEH) inhibitor, revealed insights into its metabolism, indicating potential applications in modulating inflammation and protecting against various conditions such as hypertension and neurodegeneration. This research could imply that similar compounds, like the one , may have applications in exploring new therapeutic avenues for related diseases (Wan et al., 2019).
Structural Studies and Chemical Interactions
- Hydrogen Bonding and Structure of Substituted Ureas : Investigating the hydrogen bonding and structural aspects of substituted ureas, this study provides foundational knowledge on how such compounds interact at the molecular level, potentially guiding the design and synthesis of new compounds with tailored properties for various scientific applications (Kołodziejski et al., 1993).
Antiproliferative Activity
- Synthesis and In Vitro Antiproliferative Activity of Urea Derivatives : A series of urea derivatives were synthesized and screened for their antiproliferative activity against various cancer cell lines, suggesting that compounds with similar structures could be explored for their potential as anticancer agents, offering a new avenue for therapeutic research (Al-Sanea et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition Performance of Urea Derivatives : The study on triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions showcases the potential application of similar compounds in industrial settings, where they could serve as effective corrosion inhibitors, extending the lifespan of metal components and structures (Mistry et al., 2011).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-29-18-7-8-19(20(14-18)30-2)24-22(28)23-16-5-3-15(4-6-16)13-21(27)25-11-9-17(26)10-12-25/h3-8,14,17,26H,9-13H2,1-2H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCMXOYLVUFBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595917.png)

![1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio)ethanone](/img/structure/B2595919.png)

![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2595930.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)
![Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2595939.png)